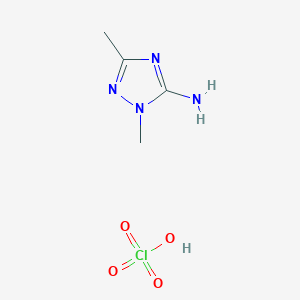
2-anilino-N-phenylacetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-anilino-N-phenylacetamide hydrochloride, also known as Acetanilide hydrochloride, is a chemical compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and alcohol. The compound is synthesized by the reaction of aniline and acetic anhydride in the presence of hydrochloric acid.
Mécanisme D'action
The mechanism of action of 2-anilino-N-phenylacetamide hydrochloride is not well understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which play a role in inflammation and pain. By inhibiting COX enzymes, 2-anilino-N-phenylacetamide hydrochloride may reduce inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-anilino-N-phenylacetamide hydrochloride are not well understood. However, it is believed to have analgesic and antipyretic properties. It may also have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-anilino-N-phenylacetamide hydrochloride has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and inexpensive. It is also relatively easy to synthesize. However, one of the limitations is that it is not very soluble in organic solvents. This can make it difficult to use in certain types of reactions.
Orientations Futures
There are several future directions for research on 2-anilino-N-phenylacetamide hydrochloride. One area of research is the development of new synthesis methods for the compound. Another area of research is the investigation of its mechanism of action. Further research is also needed to determine its biochemical and physiological effects. Additionally, research is needed to explore its potential for the treatment of various diseases and conditions.
Méthodes De Synthèse
The synthesis of 2-anilino-N-phenylacetamide hydrochloride involves the reaction of aniline and acetic anhydride in the presence of hydrochloric acid. The reaction yields 2-anilino-N-phenylacetamide;hydrochloride, which is then converted to 2-anilino-N-phenylacetamide;hydrochloride hydrochloride by the addition of hydrochloric acid. The chemical equation for the synthesis of 2-anilino-N-phenylacetamide hydrochloride is:
C6H5NH2 + (CH3CO)2O + HCl → C6H5NHCOCH3.HCl + CH3COOH
Applications De Recherche Scientifique
2-anilino-N-phenylacetamide hydrochloride is widely used in scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used as an intermediate in the synthesis of various pharmaceuticals, including paracetamol, phenacetin, and acetaminophen. The compound is also used in the preparation of dyes and pigments.
Propriétés
IUPAC Name |
2-anilino-N-phenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c17-14(16-13-9-5-2-6-10-13)11-15-12-7-3-1-4-8-12;/h1-10,15H,11H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKKYKBFISJJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Azaspiro[2.4]heptane-5-carboxylic acid tfa](/img/structure/B7452127.png)





![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7452166.png)

![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)

